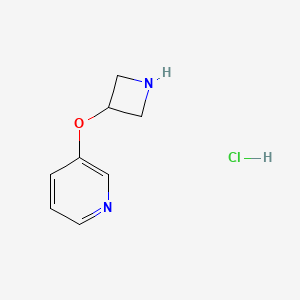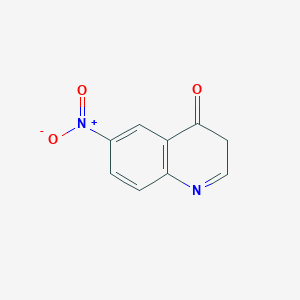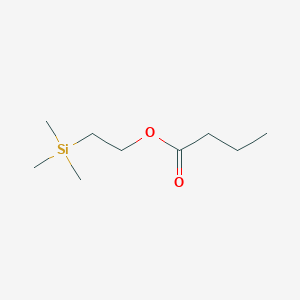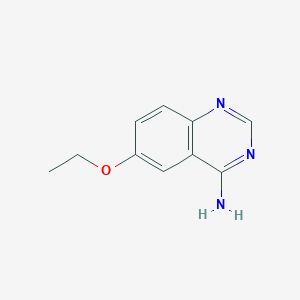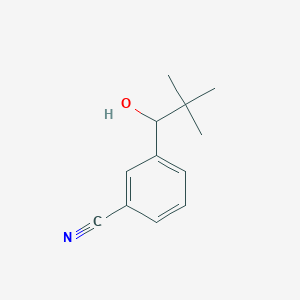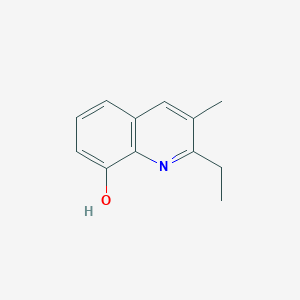
2-Ethyl-3-methylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methylquinolin-8-ol is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline and its derivatives are known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylquinolin-8-ol typically involves the cyclization of aniline and propionaldehyde derivatives. One efficient method uses Nafion® NR50 as an acidic catalyst under microwave irradiation, yielding good to excellent results . This environmentally friendly approach is notable for its efficiency and sustainability.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs classical methodologies such as the Combes reaction, the Conrad–Limpach–Knorr reaction, and the Friedlander reaction . These methods are well-documented and widely used in the chemical industry for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2-Ethyl-3-methylquinolin-8-ol has a broad range of applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.
Comparison with Similar Compounds
Quinine: An alkaloid used to treat malaria, known for its antimalarial properties.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Other Quinoline Derivatives: Compounds like 2-methylquinoline and 3-ethylquinoline share structural similarities but differ in their specific applications and properties.
Uniqueness: 2-Ethyl-3-methylquinolin-8-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
88611-52-3 |
|---|---|
Molecular Formula |
C12H13NO |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-ethyl-3-methylquinolin-8-ol |
InChI |
InChI=1S/C12H13NO/c1-3-10-8(2)7-9-5-4-6-11(14)12(9)13-10/h4-7,14H,3H2,1-2H3 |
InChI Key |
CPDHIECFZQYQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2O)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


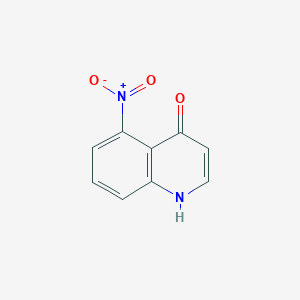
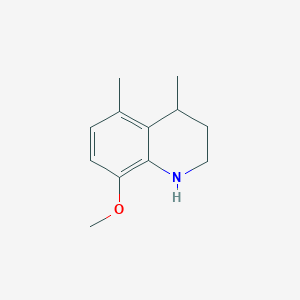
![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)

![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)


